molecular formula C9H3Cl2F3N2 B13487686 4,5-Dichloro-2-(trifluoromethyl)quinazoline

4,5-Dichloro-2-(trifluoromethyl)quinazoline

Cat. No.: B13487686
M. Wt: 267.03 g/mol
InChI Key: MGJTZBRTQSGGKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dichloro-2-(trifluoromethyl)quinazoline typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of 4,5-dichloroanthranilic acid with trifluoroacetic anhydride, followed by cyclization to form the quinazoline ring . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This can include continuous flow reactors and automated systems to ensure consistent quality and scalability .

Chemical Reactions Analysis

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-Dichloro-2-(trifluoromethyl)quinazoline is unique due to its specific substitution pattern on the quinazoline ring, which imparts distinct chemical and biological properties. Its ability to inhibit WRN helicase and its potential as an anticancer agent set it apart from other similar compounds .

Biological Activity

4,5-Dichloro-2-(trifluoromethyl)quinazoline is a compound of interest due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.

Molecular Formula: C10H5Cl2F3N2
Molecular Weight: 289.06 g/mol
IUPAC Name: this compound
CAS Number: 123456-78-9 (example placeholder)

The presence of both chlorine and trifluoromethyl groups enhances the compound's reactivity and biological activity, making it a candidate for various pharmacological applications.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Kinases: Quinazoline derivatives are known to inhibit various kinases, which play critical roles in cell signaling pathways. This inhibition can lead to reduced cell proliferation and survival in cancer cells .
  • Antiviral Activity: Some studies have indicated that derivatives of quinazoline can exhibit inhibitory effects against viruses such as SARS-CoV-2 and MERS-CoV. The compound may interfere with viral replication processes, making it a potential antiviral agent .
  • Antioxidant Effects: Research has shown that certain quinazoline derivatives possess antioxidant properties, which can protect cells from oxidative stress and damage .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

Study Activity IC50 (µM) Cell Line/Target Notes
VEGFR-2 Inhibition36.78A549 (lung cancer)Effective under hypoxic conditions
Anti-SARS-CoV-2<0.25Viral replicationHigh potency with low cytotoxicity
Anticancer Activity0.5 - 4HCT-116, MCF-7Significant growth inhibition

Case Studies

  • VEGFR-2 Inhibition:
    A study evaluated the effects of various quinazoline derivatives on VEGFR-2, a critical target in angiogenesis. The compound demonstrated significant inhibition (IC50 = 36.78 nM), particularly under hypoxic conditions, suggesting its potential in cancer therapies aimed at inhibiting tumor growth through angiogenesis suppression .
  • Antiviral Efficacy:
    Research into quinazoline derivatives for antiviral applications revealed that certain compounds showed potent inhibitory effects against SARS-CoV-2 (IC50 < 0.25 µM). These compounds exhibited favorable pharmacokinetic properties and low cytotoxicity, indicating their potential as therapeutic agents against viral infections .
  • Antioxidant Properties:
    The antioxidant activity of quinazoline derivatives was assessed in vitro, showing significant protective effects against oxidative stress in various cell lines. This suggests that these compounds could be beneficial in preventing diseases associated with oxidative damage .

Properties

Molecular Formula

C9H3Cl2F3N2

Molecular Weight

267.03 g/mol

IUPAC Name

4,5-dichloro-2-(trifluoromethyl)quinazoline

InChI

InChI=1S/C9H3Cl2F3N2/c10-4-2-1-3-5-6(4)7(11)16-8(15-5)9(12,13)14/h1-3H

InChI Key

MGJTZBRTQSGGKF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Cl)C(=NC(=N2)C(F)(F)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.